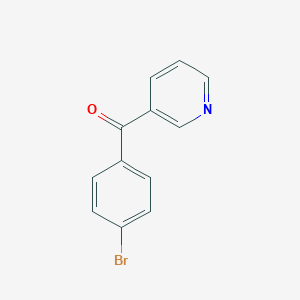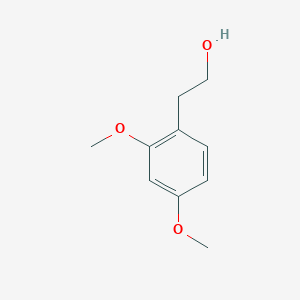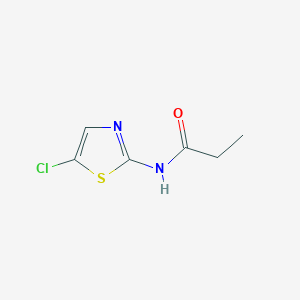
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) attached to an amino group (-NH2). The chlorothiazole ring in propanamide, N-(5-chloro-2-thiazolyl)-(9CI) makes it a unique and interesting compound that has been investigated for various scientific applications.
Mecanismo De Acción
The mechanism of action of propanamide, N-(5-chloro-2-thiazolyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
Efectos Bioquímicos Y Fisiológicos
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using propanamide, N-(5-chloro-2-thiazolyl)-(9CI) in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. The compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of propanamide, N-(5-chloro-2-thiazolyl)-(9CI). One potential direction is the optimization of the compound's pharmacological properties, such as its bioavailability and selectivity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and autoimmune diseases. Additionally, the compound could be further studied for its potential as a lead compound for the development of new antibacterial and antifungal agents.
Métodos De Síntesis
The synthesis of propanamide, N-(5-chloro-2-thiazolyl)-(9CI) can be achieved through various methods. One of the most commonly used methods is the reaction of 5-chloro-2-thiophenecarboxylic acid with ammonia and acetic anhydride. The resulting product is then treated with thionyl chloride to form the chlorothiazole ring, which is then reacted with propanoyl chloride to form propanamide, N-(5-chloro-2-thiazolyl)-(9CI).
Aplicaciones Científicas De Investigación
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) has been studied for various scientific applications. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new therapeutics.
Propiedades
Número CAS |
13808-36-1 |
|---|---|
Nombre del producto |
Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) |
Fórmula molecular |
C6H7ClN2OS |
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
N-(5-chloro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H7ClN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h3H,2H2,1H3,(H,8,9,10) |
Clave InChI |
XMEIPRIOGBNKAJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=C(S1)Cl |
SMILES canónico |
CCC(=O)NC1=NC=C(S1)Cl |
Otros números CAS |
13808-36-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



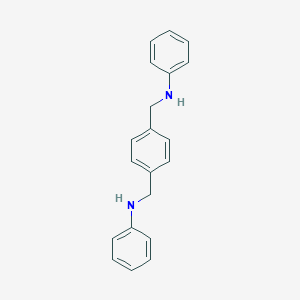
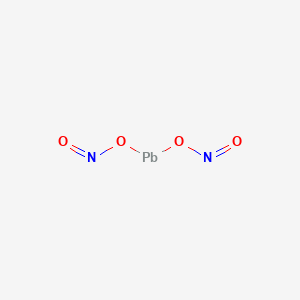
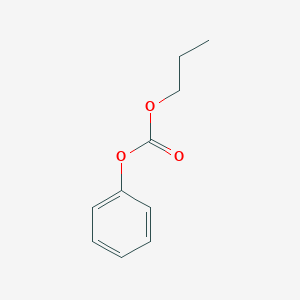
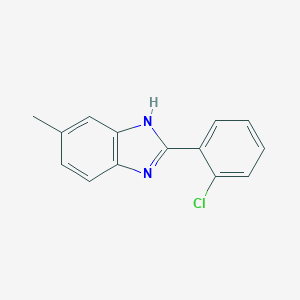
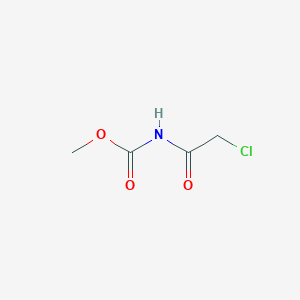
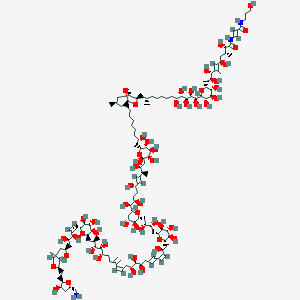

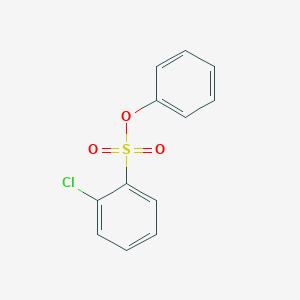
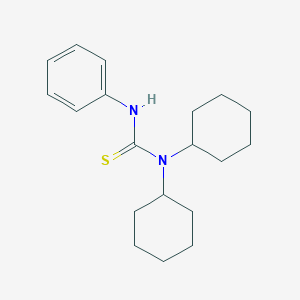
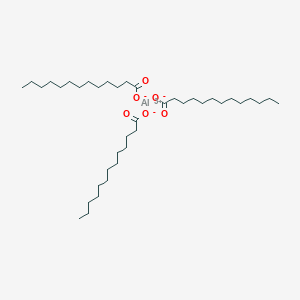
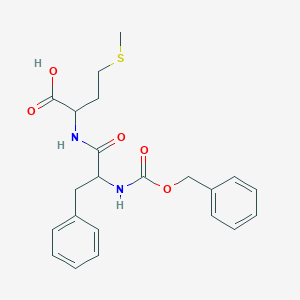
![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
